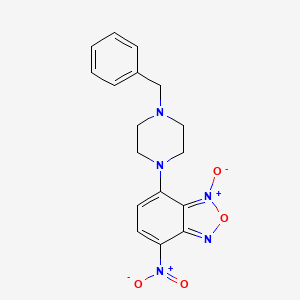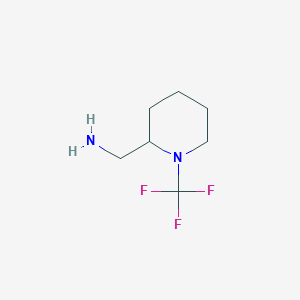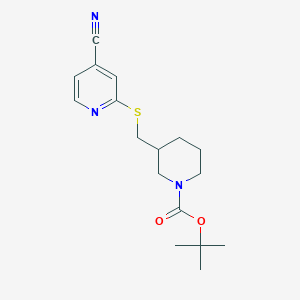
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyrimidinyl group and a diphenylethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1,2-diphenylethylamine with 2-chloroethylpyrimidine under basic conditions to form the intermediate compound. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Aminoethylpiperazine: A derivative of piperazine with similar structural features.
Diphenylethylamine: Shares the diphenylethyl group but lacks the pyrimidinyl and piperazine components.
Uniqueness
1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine is unique due to its combination of a piperazine ring, a pyrimidinyl group, and a diphenylethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
63978-43-8 |
|---|---|
Fórmula molecular |
C24H29N5 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
1,2-diphenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]ethanamine |
InChI |
InChI=1S/C24H29N5/c1-3-8-21(9-4-1)20-23(22-10-5-2-6-11-22)25-14-15-28-16-18-29(19-17-28)24-26-12-7-13-27-24/h1-13,23,25H,14-20H2 |
Clave InChI |
MCZLTHSUUGWUDT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNC(CC2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)

![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)







